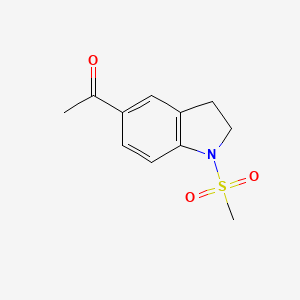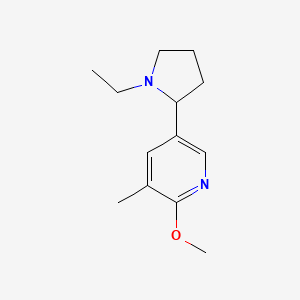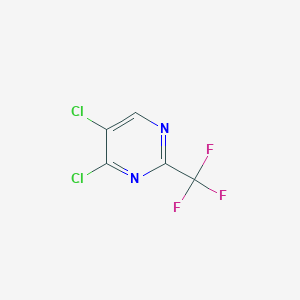
5-(Aminomethyl)-3-methylpyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-3-methylpyridin-2-ol is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-methylpyridin-2-ol typically involves the reaction of 3-methylpyridine with formaldehyde and ammoniaThe reaction conditions often include the use of a catalyst such as platinum or palladium on carbon, and the reaction is carried out under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-3-methylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, various amine derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Aminomethyl)-3-methylpyridin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-methylpyridin-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Similar in structure but with a furan ring instead of a pyridine ring.
5-(Aminomethyl)-2-hydroxymethylfuran: Another furan-based compound with similar functional groups.
3-(Aminomethyl)pyridine: Lacks the hydroxyl group present in 5-(Aminomethyl)-3-methylpyridin-2-ol.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ringThe compound’s structure also provides opportunities for further functionalization and derivatization, making it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-(aminomethyl)-3-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(3-8)4-9-7(5)10/h2,4H,3,8H2,1H3,(H,9,10) |
InChI Key |
GDUPAAWDODUTTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



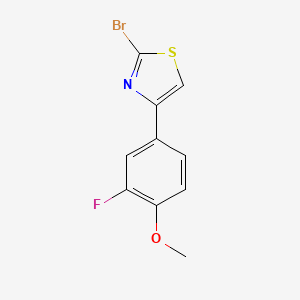

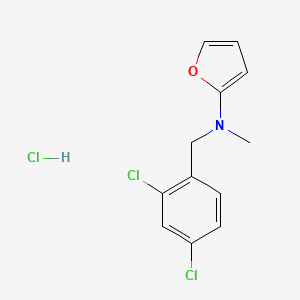



![Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B11810446.png)

